![molecular formula C15H24N4O2 B15274270 tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7400,3,7]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from simpler organic moleculesReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms due to its unique structure.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes .
Comparison with Similar Compounds
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar tricyclic structure but may have different functional groups or substituents.
This compound: Another compound with a similar core structure but variations in the ester group or other substituents.
The uniqueness of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[740
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-10-7-19-9-11-8-18(14(20)21-15(2,3)4)6-5-12(11)17-13(19)16-10/h7,11-12H,5-6,8-9H2,1-4H3,(H,16,17) |
InChI Key |
PGKPQHATEHQWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC3CN(CCC3NC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


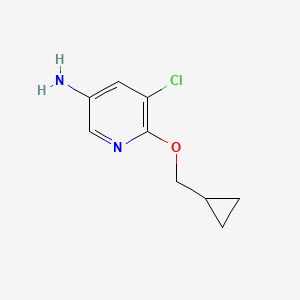
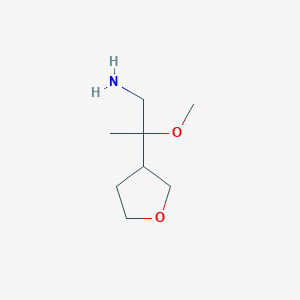
amine](/img/structure/B15274206.png)
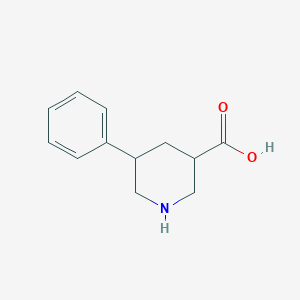

![Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate](/img/structure/B15274219.png)
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
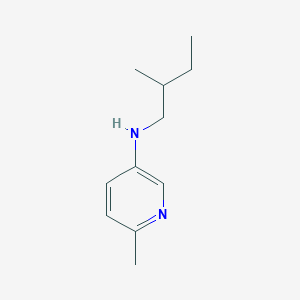
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
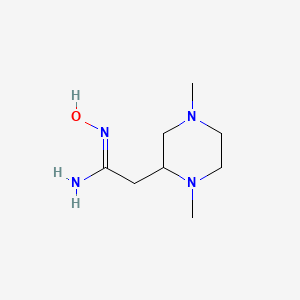
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)
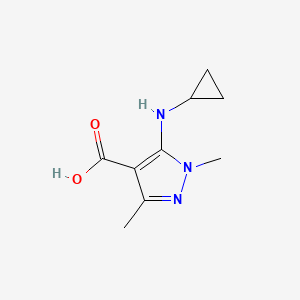
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
